
1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and two carboxylate groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction. This involves the use of reagents such as chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Formation of the Dicarboxylate Groups: The carboxylate groups can be introduced through esterification reactions involving suitable carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Biological Activity
1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C10H18ClNO2
- Molecular Weight : 219.708 g/mol
- CAS Number : 403735-05-7
- MDL Number : MFCD09701401
1. Enzyme Inhibition
Research has indicated that compounds similar to this compound may exhibit inhibitory effects on various enzymes. Specifically, studies on aldehyde dehydrogenases (ALDH) have shown that certain pyrrolidine derivatives can impact the activity of these enzymes, which play a crucial role in detoxifying aldehydes in biological systems .
2. Cytotoxicity and Antiproliferative Effects
A study focusing on the cytotoxic effects of pyrrolidine derivatives found that they could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This suggests a potential for therapeutic applications in oncology .
3. Plant Growth Regulation
Research has also explored the role of pyrrolidine derivatives in plant growth regulation. Compounds with similar structures have demonstrated cytokinin-like activity, promoting vegetative growth in plants such as maize (Zea mays). This indicates potential applications in agriculture as growth stimulants .
Case Study 1: Aldehyde Dehydrogenase Inhibition
A study investigated the inhibition kinetics of ALDH by various compounds, including those structurally related to this compound. It was found that at concentrations below 2 mM, significant inhibition occurred, which may have implications for metabolic processes involving aldehyde detoxification .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that pyrrolidine derivatives could inhibit the proliferation of specific cancer cell lines. The results indicated that these compounds might serve as lead structures for developing new anticancer agents .
Data Summary Table
Property/Activity | Description |
---|---|
Molecular Formula | C10H18ClNO2 |
Molecular Weight | 219.708 g/mol |
CAS Number | 403735-05-7 |
Enzyme Inhibition | Inhibits ALDH activity |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Plant Growth Regulation | Exhibits cytokinin-like activity |
Properties
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCOSGDWQPYHA-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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